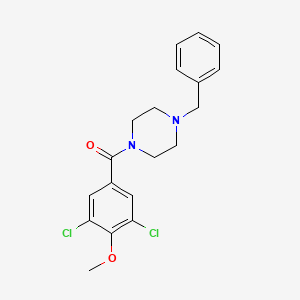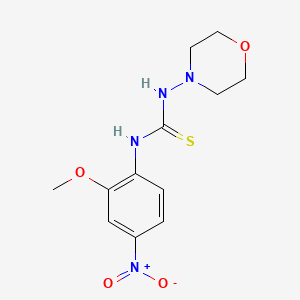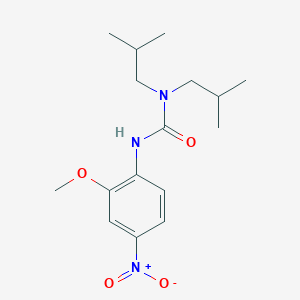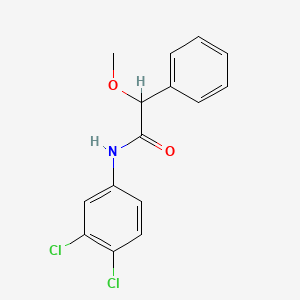
1-benzyl-4-(3,5-dichloro-4-methoxybenzoyl)piperazine
Overview
Description
1-benzyl-4-(3,5-dichloro-4-methoxybenzoyl)piperazine, also known as BDCM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDCM belongs to the class of piperazine derivatives and has been found to possess antitumor, antiviral, and antibacterial properties. In
Mechanism of Action
The mechanism of action of 1-benzyl-4-(3,5-dichloro-4-methoxybenzoyl)piperazine is not fully understood. However, it has been suggested that 1-benzyl-4-(3,5-dichloro-4-methoxybenzoyl)piperazine may act by inhibiting the activity of enzymes involved in DNA synthesis and cell division, thereby inhibiting tumor growth. 1-benzyl-4-(3,5-dichloro-4-methoxybenzoyl)piperazine has also been shown to interfere with the replication of herpes simplex virus by inhibiting viral DNA synthesis.
Biochemical and Physiological Effects:
1-benzyl-4-(3,5-dichloro-4-methoxybenzoyl)piperazine has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis. 1-benzyl-4-(3,5-dichloro-4-methoxybenzoyl)piperazine has been found to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death. 1-benzyl-4-(3,5-dichloro-4-methoxybenzoyl)piperazine has also been shown to inhibit the release of inflammatory cytokines, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
1-benzyl-4-(3,5-dichloro-4-methoxybenzoyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 1-benzyl-4-(3,5-dichloro-4-methoxybenzoyl)piperazine is also stable and can be stored for long periods of time. However, 1-benzyl-4-(3,5-dichloro-4-methoxybenzoyl)piperazine has some limitations. It is toxic and can cause harm to living organisms. Therefore, caution must be taken when handling 1-benzyl-4-(3,5-dichloro-4-methoxybenzoyl)piperazine in lab experiments.
Future Directions
There are several future directions for research on 1-benzyl-4-(3,5-dichloro-4-methoxybenzoyl)piperazine. One direction is to explore the potential of 1-benzyl-4-(3,5-dichloro-4-methoxybenzoyl)piperazine as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration route of 1-benzyl-4-(3,5-dichloro-4-methoxybenzoyl)piperazine for cancer treatment. Another direction is to investigate the potential of 1-benzyl-4-(3,5-dichloro-4-methoxybenzoyl)piperazine as an antiviral and antibacterial agent. Studies are needed to determine the efficacy of 1-benzyl-4-(3,5-dichloro-4-methoxybenzoyl)piperazine against a wider range of viruses and bacteria. Additionally, further studies are needed to investigate the mechanism of action of 1-benzyl-4-(3,5-dichloro-4-methoxybenzoyl)piperazine and its potential side effects.
Scientific Research Applications
1-benzyl-4-(3,5-dichloro-4-methoxybenzoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 1-benzyl-4-(3,5-dichloro-4-methoxybenzoyl)piperazine has also been shown to possess antiviral activity against herpes simplex virus type 1 and 2, and antibacterial activity against Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(3,5-dichloro-4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-25-18-16(20)11-15(12-17(18)21)19(24)23-9-7-22(8-10-23)13-14-5-3-2-4-6-14/h2-6,11-12H,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRWVNJKZMBOPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)N2CCN(CC2)CC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperazin-1-yl)(3,5-dichloro-4-methoxyphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-chloro-N-{[5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4119707.png)
![methyl 2-[({[1-(1-adamantyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4119726.png)
![3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B4119733.png)
![N-(2-methylcyclohexyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4119740.png)

![methyl 2-({[(4-iodophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4119762.png)
![dimethyl 2-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)terephthalate](/img/structure/B4119763.png)

![methyl 2-[({[4-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzoate hydrochloride](/img/structure/B4119785.png)
![2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4119792.png)
![4-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4119798.png)
![4-benzyl-1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)piperidine](/img/structure/B4119806.png)